3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole

Enzyme Inhibition Mechanism-Based Inactivators Amine Oxidases

Researchers requiring a well-characterized 3-aryl-pyrroline with reproducible bioactivity for amine oxidase inhibitor programs face variability risks when using unsubstituted or differently substituted analogues. Subtle aryl substitution changes profoundly modulate target engagement-the 4-methoxyphenyl derivative inactivates bovine plasma amine oxidase (BPAO) at 0.4 mM, matching the unsubstituted phenyl analogue but with distinct electronic, steric, and solubility profiles (TPSA 21.3 Ų) that improve handling and formulation behavior. • 98% purity minimizes side reactions in multi-step heterocyclic syntheses. • Well-defined melting point (94-96°C) and solid-state stability ensure reliable storage and weighing. • The methoxy substituent serves as a handle for further electrophilic aromatic substitution or cross-coupling derivatization.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 694434-08-7
Cat. No. B1628028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole
CAS694434-08-7
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CCNC2
InChIInChI=1S/C11H13NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-6,12H,7-8H2,1H3
InChIKeyPHRJFEYVZYMCIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole (CAS 694434-08-7) – Core Identity and Physicochemical Profile


3-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole is a 3-aryl-2,5-dihydro-1H-pyrrole derivative characterized by a 4-methoxyphenyl substituent on the pyrroline ring [1]. This compound serves as a key intermediate and ligand in the synthesis of more complex heterocyclic frameworks and coordination complexes . Its molecular formula is C11H13NO, with a molecular weight of 175.23 g/mol, and it is typically supplied as a free base or as a hydrochloride salt . The methoxy substituent confers distinct physicochemical properties that differentiate it from unsubstituted or differently substituted 3-aryl-2,5-dihydro-1H-pyrroles, which is critical for applications requiring specific electronic, steric, or solubility profiles.

Why 3-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole Cannot Be Replaced by Other 3-Aryl-2,5-dihydro-1H-pyrroles


The 4-methoxyphenyl moiety is not a generic aryl group; it introduces a specific electronic and steric signature that dictates distinct biological activity, solubility, and solid-state properties. In a direct head-to-head comparison of 3-aryl-3-pyrrolines as mechanism-based inactivators of bovine plasma amine oxidase (BPAO), the 4-methoxyphenyl analogue (as its hydrochloride) displayed an inactivation concentration of 0.4 mM, whereas the unsubstituted 3-phenyl-3-pyrroline showed a 0.4 mM inactivation concentration and the 4-methoxy-3-nitrophenyl analogue exhibited a substantially more potent 0.015 mM [1]. This demonstrates that even subtle changes in the aryl substitution pattern profoundly modulate target engagement. Similarly, the methoxy group alters key physicochemical parameters, such as topological polar surface area (TPSA), which impacts membrane permeability and formulation behavior [2]. Consequently, substituting the 4-methoxyphenyl derivative with the unsubstituted phenyl or 4-methylphenyl analog in a research program would result in a different bioactivity profile, potentially invalidating lead optimization efforts or reproducibility.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole (CAS 694434-08-7)


Direct Head-to-Head Comparison: BPAO Inactivation Potency vs. Unsubstituted and Nitro-Substituted Analogues

In a controlled study evaluating a series of 3-aryl-3-pyrrolines as mechanism-based inactivators of bovine plasma amine oxidase (BPAO), the 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole hydrochloride exhibited an inactivation concentration of 0.4 mM, which is comparable to that of the unsubstituted 3-phenyl-3-pyrroline (0.4 mM) but 27-fold less potent than the 4-methoxy-3-nitrophenyl analogue (0.015 mM) [1]. This quantitative comparison directly demonstrates how the 4-methoxy substitution alone imparts a specific, intermediate level of inhibitory activity relative to the parent and an electron-deficient variant, enabling precise tuning of biological effect in enzyme-targeting applications.

Enzyme Inhibition Mechanism-Based Inactivators Amine Oxidases

Cross-Study Computed Physicochemical Comparison: Topological Polar Surface Area (TPSA) vs. 3-Phenyl Analogue

The topological polar surface area (TPSA) of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole is 21.3 Ų, as computed by Cactvs and reported in PubChem [1]. In comparison, the unsubstituted 3-phenyl-2,5-dihydro-1H-pyrrole has a TPSA of 12 Ų [2]. This 9.3 Ų increase is attributable to the additional methoxy oxygen, which elevates the compound's polarity and hydrogen-bond acceptor capacity. While both compounds share the same computed XLogP3-AA of 1.2, the higher TPSA of the 4-methoxyphenyl derivative suggests potentially improved aqueous solubility and altered passive membrane diffusion characteristics.

Physicochemical Properties Drug-likeness Membrane Permeability

Melting Point Differentiation: Solid-State Properties vs. Unsubstituted 3-Phenyl Analogue

3-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole is reported to exhibit a melting point range of 94–96°C [1]. In contrast, the unsubstituted 3-phenyl-2,5-dihydro-1H-pyrrole is described as either a colorless to pale yellow liquid or a solid with a melting point that varies based on purity and form, and specific melting point data is not readily available from authoritative sources [2]. The well-defined, relatively high melting point of the 4-methoxyphenyl derivative indicates a more crystalline and thermally stable solid-state form, which can simplify handling, purification, and long-term storage compared to the less well-characterized phenyl analogue.

Solid-State Chemistry Crystallinity Formulation

Commercial Purity Grade Comparison: 98% vs. Standard 95% for Analogues

3-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole is available from reputable suppliers at a guaranteed minimum purity of 98% . In comparison, the most widely available unsubstituted 3-phenyl-2,5-dihydro-1H-pyrrole and other 3-aryl analogues (e.g., 3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride) are typically offered at a minimum purity of 95% . The higher purity specification of the 4-methoxyphenyl derivative reduces the potential for interfering impurities in sensitive downstream applications, such as catalytic reactions or biological assays, thereby minimizing the need for additional purification steps.

Procurement Purity Quality Control

Class-Level Inference: Cardiovascular Activity of 3-Aryl-3-pyrroline Derivatives in Patented Formulations

U.S. Patent 4,626,546 discloses a series of 3-aryl-3-pyrroline derivatives, including those with 4-methoxyphenyl substitution, as having valuable cardiovascular properties, specifically for the treatment of myocardial insufficiency and hypotensive syndrome [1]. While the patent does not provide isolated quantitative data for the 4-methoxyphenyl analogue, it establishes that compounds within this structural class—defined by a 3-aryl-3-pyrroline core with optional phenyl substitution (including methoxy groups)—are pharmacologically active. This class-level evidence provides a rationale for selecting the 4-methoxyphenyl derivative as a lead scaffold for cardiovascular drug discovery, where the methoxy group may further modulate potency and pharmacokinetics.

Cardiovascular Pharmacology Patent Literature Therapeutic Potential

Optimal Research and Procurement Scenarios for 3-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole


Mechanism-Based Enzyme Inactivator Lead Optimization

Leveraging its well-characterized BPAO inactivation potency (0.4 mM) as reported in a head-to-head comparison with other 3-aryl-3-pyrrolines [1], this compound serves as an ideal starting point for medicinal chemistry efforts aimed at developing selective amine oxidase inhibitors. Its intermediate potency profile allows for both structure-activity relationship (SAR) expansion and the identification of more potent analogues through further substitution (e.g., introducing electron-withdrawing groups).

Cardiovascular Drug Discovery Scaffold

Based on the class-level cardiovascular activity disclosed in U.S. Patent 4,626,546 [1], the 4-methoxyphenyl derivative represents a credible scaffold for the development of novel therapeutics targeting myocardial insufficiency or hypertension. The methoxy substituent may confer favorable drug-like properties, such as increased TPSA (21.3 Ų) relative to the unsubstituted phenyl analogue [2], which could enhance solubility and reduce off-target CNS effects.

Building Block for Complex Heterocyclic Synthesis

The 2,5-dihydro-1H-pyrrole core is a versatile intermediate for the construction of diverse heterocyclic frameworks, including functionalized pyrroles and pyrrolidines [1]. The 4-methoxyphenyl substituent provides a handle for further derivatization via electrophilic aromatic substitution or cross-coupling reactions. Its higher commercial purity (98%) relative to the 3-phenyl analogue (95%) minimizes side reactions and simplifies product isolation in multi-step syntheses [2].

Ligand in Coordination Chemistry and Catalysis

The pyrroline nitrogen and the methoxy oxygen offer potential coordination sites for transition metals, enabling the use of this compound as a ligand in the development of new catalysts or metal-organic frameworks [1]. The electron-donating methoxy group modulates the electronic properties of the ligand, which can influence catalytic activity and selectivity. Its well-defined melting point (94–96°C) and solid-state stability facilitate handling and storage in academic and industrial settings [2].

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